Clorprenaline hydrochloride
CAS No.: 6933-90-0
Cat. No.: VC20739685
Molecular Formula: C11H17Cl2NO
Molecular Weight: 250.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6933-90-0 |
---|---|
Molecular Formula | C11H17Cl2NO |
Molecular Weight | 250.16 g/mol |
IUPAC Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride |
Standard InChI | InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H |
Standard InChI Key | CPCPUCRSKRHVAH-UHFFFAOYSA-N |
SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O.Cl |
Canonical SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O.Cl |
Chemical Properties and Structure
Identification and Formula
Clorprenaline hydrochloride is identified by several chemical identifiers that facilitate its recognition in scientific and regulatory contexts. The compound has multiple synonyms, including 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol hydrochloride, Isoprophenamine, and USAF EL-50 .
Table 1: Chemical Identifiers of Clorprenaline Hydrochloride
Parameter | Value |
---|---|
CAS Registry Number | 6933-90-0 |
Molecular Formula | C₁₁H₁₇Cl₂NO |
Molecular Weight | 250.16 g/mol |
IUPAC Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI | InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H |
InChIKey | CPCPUCRSKRHVAH-UHFFFAOYSA-N |
SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O.Cl |
The compound exists as a monohydrate with the formula C₁₁H₁₆ClNO.ClH.H₂O and a corresponding molecular weight of 268.18 g/mol .
Physical and Chemical Properties
Clorprenaline hydrochloride possesses several important physical and chemical properties that influence its pharmaceutical behavior and analytical characteristics.
Table 2: Physical and Chemical Properties of Clorprenaline Hydrochloride
Property | Value |
---|---|
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 4 |
Exact Mass | 249.0687196 Da |
Monoisotopic Mass | 249.0687196 Da |
Stereochemistry | Racemic |
Defined Stereocenters | 0/1 |
Optical Activity | (+/-) |
The compound displays limited compatibility with certain chemical environments, showing particular instability in the presence of strong oxidizing agents and strong bases .
Structural Characteristics
Clorprenaline hydrochloride features a 2-chlorophenyl moiety connected to an ethanolamine backbone with an isopropylamine substituent . The molecule contains one stereocenter, resulting in potential for stereoisomerism, though it is typically employed as a racemic mixture in pharmaceutical applications . The structural arrangement of clorprenaline hydrochloride contributes to its selective affinity for beta-2 adrenergic receptors, which underlies its bronchodilatory effects.
Pharmacology
Mechanism of Action
Clorprenaline hydrochloride exerts its therapeutic effects through a well-defined pharmacological mechanism. The compound selectively binds to and activates beta-2 adrenergic receptors located in bronchiolar smooth muscle . This interaction triggers a cascade of intracellular events, beginning with the stimulation of adenyl cyclase, the enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP) .
The resulting increase in intracellular cAMP concentrations promotes relaxation of bronchial smooth muscle, which manifests as bronchodilation . This mechanism enhances airflow through the respiratory passages, prevents bronchospasms, and ultimately improves airway function in patients with respiratory conditions characterized by bronchoconstriction.
Therapeutic Classifications
Based on its pharmacological properties, clorprenaline hydrochloride is classified under two main therapeutic categories:
-
Sympathomimetics: Compounds that mimic the effects of stimulating postganglionic adrenergic sympathetic nerves, including both direct-acting agents that stimulate adrenergic receptors and indirect-acting agents that provoke the release of adrenergic transmitters .
-
Bronchodilator Agents: Substances that cause increased expansion of bronchi or bronchial tubes, thereby facilitating improved airflow through the respiratory passages .
Therapeutic Applications
Respiratory Conditions
The primary therapeutic application of clorprenaline hydrochloride has been in the management of respiratory diseases characterized by bronchoconstriction. These include:
-
Bronchial Asthma: Clorprenaline hydrochloride has been used for the therapeutic treatment of bronchial asthma, providing symptomatic relief through bronchodilation .
-
Bronchitis: The compound has demonstrated efficacy in managing both acute and chronic bronchitis by improving airflow and relieving associated symptoms .
-
Other Respiratory Diseases: Clorprenaline hydrochloride has applications in various other respiratory conditions where bronchodilation provides therapeutic benefit .
Non-Respiratory Applications
Beyond its established respiratory uses, clorprenaline has shown potential in other therapeutic areas:
-
Animal Growth Promotion: Research has identified clorprenaline as a potential lean meat-boosting feed additive, as it can promote animal muscular mass growth while simultaneously decreasing fat accumulation . This application represents a significant departure from its traditional medical uses and highlights the compound's diverse pharmacological effects.
Stability and Degradation Profile
Understanding the stability characteristics of clorprenaline hydrochloride is crucial for its proper formulation, storage, and quality control. Comprehensive stability studies have revealed important insights into the compound's behavior under various stress conditions.
Forced Degradation Studies
Research investigating clorprenaline hydrochloride's stability under forced degradation conditions according to ICH Q1A (R2) guidelines has yielded the following findings:
-
Basic Hydrolysis: Significant degradation (36.87% of total degradation) occurs under basic conditions, indicating vulnerability to alkaline environments .
-
Acid Hydrolysis: No observable degradation when subjected to acidic conditions, suggesting considerable stability in low pH environments .
-
Neutral Hydrolysis: No degradation observed under neutral hydrolytic conditions .
-
Oxidative Stress: Despite documented incompatibility with strong oxidizing agents, no degradation was observed under the oxidative conditions employed in the study .
-
Thermal Stress: No degradation detected when subjected to elevated temperatures .
-
Photolytic Stress: No degradation observed upon exposure to sunlight .
These findings collectively indicate that clorprenaline hydrochloride exhibits robust stability across most environmental conditions, with particular vulnerability only to basic environments. This stability profile has important implications for pharmaceutical formulation and storage recommendations.
Analytical Methods
Liquid Chromatography-Mass Spectrometry
A validated liquid chromatography-mass spectrometry (LC-MS/MS) method has been developed for the identification and characterization of clorprenaline hydrochloride and its degradation products . The method employs the following parameters:
Table 3: LC-MS/MS Method Parameters for Clorprenaline Hydrochloride Analysis
Parameter | Specification |
---|---|
Column | Phenomenex C₁₈ (250 × 4.6 mm, 5 μ) |
Mobile Phase | Ammonium acetate buffer (5 mM), 0.1% TEA, pH 6.5 with acetic acid/methanol (70:30, v/v) |
Flow Rate | 1 mL/min |
Detection Wavelength | 215 nm (UV) |
Mass Spectrometry | ESI in positive ion mode |
This method has been validated according to ICH Q2 (R1) guidelines and found to be novel, simple, specific, selective, sensitive, accurate, precise, and robust for the determination of clorprenaline hydrochloride .
Challenges in Analytical Determination
The analytical determination of clorprenaline hydrochloride in pharmaceutical formulations presents certain challenges, particularly in compound preparations. In clorprenaline compound tablets, which contain clorprenaline hydrochloride, bromhexine hydrochloride, and decloxizine hydrochloride, serious overlapping of absorption spectra causes interference in the determinations . This challenge is especially pronounced for clorprenaline hydrochloride, which has both minor content and low absorption coefficient in these formulations .
Pharmaceutical Formulations
Clorprenaline hydrochloride has been formulated in various pharmaceutical preparations, most notably in compound tablets. One documented formulation is the clorprenaline compound tablet, which combines clorprenaline hydrochloride with bromhexine hydrochloride and decloxizine hydrochloride . This multicomponent formulation likely aims to provide a synergistic therapeutic effect, combining the bronchodilatory action of clorprenaline hydrochloride with the mucolytic properties of bromhexine hydrochloride and the additional pharmacological effects of decloxizine hydrochloride.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume